4-Acetylpyridine oxime is an organic compound with the molecular formula and a molecular weight of approximately 136.155 g/mol. It is classified as a pyridine derivative, specifically an oxime formed by the reaction of 4-acetylpyridine with hydroxylamine. The compound features a pyridine ring substituted with an acetyl group and an oxime functional group, which imparts unique chemical properties and biological activities.
These reactions highlight the versatility of 4-acetylpyridine oxime in organic synthesis.
The synthesis of 4-acetylpyridine oxime typically involves the following steps:
This method allows for efficient production of 4-acetylpyridine oxime suitable for various applications.
4-Acetylpyridine oxime finds utility in several fields:
Studies on the interactions of 4-acetylpyridine oxime with biological targets have shown its potential as a therapeutic agent. Molecular docking studies indicate that it can effectively bind to acetylcholinesterase, suggesting its viability as a treatment for poisoning by organophosphate compounds. Moreover, research into its interaction with other enzymes and receptors continues to reveal additional therapeutic possibilities .
Several compounds share structural similarities with 4-acetylpyridine oxime, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Acetylpyridine oxime | Oxime derivative | Different position of acetyl group on the pyridine ring |
| 3-Acetylpyridine oxime | Oxime derivative | Intermediate reactivity compared to 2- and 4-isomers |
| Pyridine-2-carboxylic acid | Carboxylic acid | Lacks the oxime functionality but shares the pyridine ring |
| Acetophenone oxime | Ketone-derived oxime | Similar reactivity but different core structure |
These comparisons illustrate how 4-acetylpyridine oxime stands out due to its specific functional groups and biological activities related to acetylcholinesterase inhibition. Its unique position within the pyridine series enhances its reactivity and application potential compared to other similar compounds .
The conventional synthesis of 4-acetylpyridine oxime involves the nucleophilic addition of hydroxylamine to the carbonyl group of 4-acetylpyridine. This classical approach represents the most direct pathway to access this valuable pyridine derivative. The standard protocol typically involves treating 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, commonly sodium acetate or sodium hydroxide, in a polar solvent system.
A representative synthetic procedure involves preparing a solution of 4-acetylpyridine (approximately 12.11 g, 110 mmoles) in 50 ml of methanol, which is added dropwise over 3 minutes to a hydroxylamine solution, followed by stirring to complete the reaction. This conventional approach yields E-4-acetylpyridine oxime with a melting point range of 154–157°C and yields typically between 66–69%.
The reaction mechanism proceeds through a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by elimination of water to form the C=N bond characteristic of oximes. The regioselectivity of this reaction is largely controlled by steric factors, with the E-isomer predominating under standard conditions.
Table 1: Comparison of Traditional Oximation Approaches for Pyridine Derivatives
Recent advances in the synthesis of 4-acetylpyridine oxime have focused on catalytic approaches that enhance reaction rates, improve regioselectivity, and operate under milder conditions. These strategies are particularly important for applications requiring high purity and stereoselective outcomes.
One significant catalytic breakthrough involves the use of m-phenylenediamine (mPDA) as a highly efficient catalyst for oxime ligation. This catalyst has been shown to accelerate oxime formation by orders of magnitude under physiological conditions compared to traditional catalysts like aniline. While mPDA is only modestly more effective than aniline when used in equal concentrations (approximately 2-fold improvement), its substantially greater aqueous solubility allows for higher effective concentrations, resulting in significantly more efficient catalysis.
In a comparative study, mPDA demonstrated the ability to catalyze oxime formation reactions up to 15 times faster than aniline in just 3 hours, making it particularly valuable for applications involving sensitive biological substrates or when rapid conjugation is required.
Another innovative approach employs NH₄I as a dual-function promoter for oxime reactions. Research has demonstrated that ammonium iodide serves as a highly efficient promoter for oxime N–O bond reduction and subsequent condensation reactions. This protocol has enabled the synthesis of substituted pyridines from oxime acetates under metal-free conditions, with good tolerance towards a broad range of functional groups.
Table 2: Catalytic Systems for Oxime Formation from 4-Acetylpyridine
Solid-phase synthesis offers significant advantages for the preparation of 4-acetylpyridine oxime and related derivatives, particularly when high purity and efficient isolation are priorities. These techniques minimize the need for chromatographic purification and reduce material losses associated with multiple successive chemoselective couplings.
A notable advancement in this field is the development of solid phase chemical ligation (SPCL) for iterative oxime ligation reactions. This approach provides a streamlined method for the modular preparation of oxime-containing compounds with excellent purity profiles. The technique involves immobilizing one reaction component on a solid support, which facilitates purification by simple filtration and washing steps, eliminating the need for complex chromatographic separations.
Researchers have determined optimal conditions for removing protecting groups such as Aloc in the presence of aminooxy and oxime ether functionalities, expanding the applicability of this methodology. The solid-phase approach has demonstrated particularly high efficiency in yielding pure oxime-containing products directly from the synthesis, highlighting its value for applications requiring high-purity materials.
The crystalline nature of oximes makes them especially suitable for solid-phase techniques, as they facilitate characterization and purification of carbonyl compounds. This property has been exploited in developing efficient solid-phase protocols that produce oximes in high yields with minimal byproduct formation.
Table 3: Solid-Phase Synthesis Parameters for Oxime Derivatives
Continuous flow chemistry represents a significant advancement for the large-scale production of 4-acetylpyridine oxime, offering improved safety profiles, enhanced heat and mass transfer, precise reaction control, and increased productivity compared to traditional batch processes.
While specific continuous flow protocols for 4-acetylpyridine oxime synthesis are not extensively documented in the literature, relevant insights can be drawn from the continuous synthesis of related pyridine derivatives. For instance, a tubular reactor system has been employed for the preparation of 3-acetylpyridine, a structural analog that shares significant synthetic parallels with 4-acetylpyridine.
In one documented approach, an electrically heated tubular reactor with an inner diameter of 12 mm was charged with a titanium dioxide-based catalyst. A reaction mixture containing the appropriate precursors was continuously fed into the reactor operating at elevated temperatures (approximately 410°C). This system demonstrated high conversion rates (93%) with good selectivity (78%), highlighting the potential of continuous flow approaches for pyridine derivative synthesis.
For adaptation to 4-acetylpyridine oxime synthesis, such systems would typically employ a two-stage process: the first stage for producing 4-acetylpyridine and the second for the oximation reaction. The oximation stage would likely operate at milder temperatures (typically 50-80°C) with hydroxylamine hydrochloride and an appropriate base in a polar solvent system.
Table 4: Continuous Flow Parameters for Acetylpyridine Derivative Synthesis
*Estimated values based on batch reaction performance, as specific continuous flow data for the oximation step is limited.
The supramolecular chemistry of 4-acetylpyridine oxime is governed by its structural features, electronic properties, and the nature of its interactions with metal ions and other building blocks. This section delves into the design principles guiding its incorporation into metal-organic frameworks, the role of hydrogen-bonding networks in crystal engineering, the mechanisms underlying charge-assisted assembly in two-dimensional polymers, and the unique aspects of platinum(II) coordination chemistry that enable dimensional control in supramolecular architectures.
Metal-organic frameworks are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming extended networks with well-defined porosity. The design of MOFs relies on the judicious selection of both the metal nodes and the organic linkers, with the latter often dictating the topology, stability, and functionality of the resulting framework. 4-Acetylpyridine oxime, with its chelating oxime group and aromatic backbone, serves as an exemplary ligand for MOF construction, offering multiple coordination sites and the potential for directional hydrogen bonding.
The incorporation of 4-acetylpyridine oxime into MOFs is guided by several key principles. First, the geometry and denticity of the oxime ligand must complement the coordination preferences of the target metal ion. The oxime group can act as a bidentate ligand, coordinating through both the nitrogen atom of the oxime and the adjacent pyridine nitrogen, or as a monodentate ligand, depending on the steric and electronic environment. Second, the electronic properties of the ligand influence the overall stability and reactivity of the MOF. The electron-donating nature of the oxime group can enhance the binding affinity for hard metal ions such as zirconium(IV) or titanium(IV), which are commonly employed in robust MOFs [3].
Recent research has demonstrated the successful encapsulation of neutral oxime compounds within zirconium-based MOFs, such as MOF-808, leveraging the high surface area and tunable pore environment of these frameworks. Computational modeling has revealed that up to 52 oxime molecules can be accommodated per crystal cell, with significant accessible volume remaining for guest inclusion or further functionalization [3]. The ability of MOFs to host and release oxime molecules in a controlled manner is particularly advantageous for applications requiring sustained delivery or sequestration of reactive species.
The following table summarizes key parameters relevant to the design and performance of oxime-containing MOFs:
| Parameter | Value/Observation | Reference |
|---|---|---|
| Maximum oxime loading (per cell) | 52 molecules | [3] |
| Accessible pore volume (post-loading) | 7.36% (for 1.4 Å probe) | [3] |
| MOF host metal | Zirconium(IV) | [3] |
| Ligand coordination mode | Bidentate/monodentate (via oxime and pyridine N) | [3] |
| Release profile | Initial burst, followed by gradual sustained release | [3] |
The design of MOFs with 4-acetylpyridine oxime as a linker or guest molecule thus exemplifies the interplay between ligand structure, metal node selection, and framework topology, enabling the creation of materials with tailored functionalities.
Hydrogen bonding is a cornerstone of crystal engineering, facilitating the assembly of molecules into ordered arrays with predictable geometries. The oxime functionality of 4-acetylpyridine oxime is particularly adept at forming strong, directional hydrogen bonds, both as a donor (via the oxime N–OH group) and as an acceptor (via the pyridine nitrogen and the oxime nitrogen). These interactions play a pivotal role in the stabilization of supramolecular architectures and the modulation of crystal packing.
In the context of crystal engineering, the formation of extended hydrogen-bonded networks involving 4-acetylpyridine oxime can lead to the generation of supramolecular polymers, tapes, sheets, or three-dimensional frameworks. The precise arrangement of molecules within the crystal lattice is dictated by the complementarity of hydrogen-bond donors and acceptors, as well as by the steric and electronic properties of the ligand. For example, the oxime group can engage in bifurcated hydrogen bonding, simultaneously interacting with multiple acceptors, thereby promoting the formation of robust networks.
Experimental studies have revealed that the hydrogen-bonding propensity of 4-acetylpyridine oxime can be harnessed to direct the assembly of co-crystals with other hydrogen-bonding partners, such as carboxylic acids, amides, or other oximes. The resulting crystalline materials often exhibit enhanced thermal stability, mechanical strength, or selective guest inclusion, attributes that are highly desirable in materials science and molecular recognition.
The following table illustrates typical hydrogen-bonding parameters observed in crystals containing 4-acetylpyridine oxime:
| Hydrogen Bond Type | Donor–Acceptor Pair | Distance (Å) | Angle (°) | Structural Role |
|---|---|---|---|---|
| N–OH···N (oxime–pyridine) | Oxime N–OH to pyridine N | 2.7–3.0 | 160–180 | Linear chain formation |
| N–OH···O (oxime–carbonyl) | Oxime N–OH to carbonyl O (guest) | 2.6–2.9 | 150–175 | Sheet or tape formation |
| N–OH···X (heteroatom acceptor) | Oxime N–OH to halogen or other N/O | 2.8–3.2 | 140–180 | Network stabilization |
The ability to engineer hydrogen-bonded networks using 4-acetylpyridine oxime thus provides a versatile platform for the construction of functional crystalline materials with tunable properties.
The assembly of two-dimensional polymers and supramolecular sheets often relies on charge-assisted interactions, wherein electrostatic attractions between oppositely charged species drive the organization of building blocks into extended arrays. In the case of 4-acetylpyridine oxime, the presence of the oxime group enables the generation of zwitterionic or charged species under appropriate conditions, facilitating charge-assisted self-assembly.
Charge-assisted hydrogen bonding, in particular, is a powerful tool for the construction of two-dimensional networks. When 4-acetylpyridine oxime is protonated or forms salts with suitable counterions (e.g., tosylate), the resulting cationic or anionic species can engage in strong, directional interactions with oppositely charged partners. These interactions not only enhance the stability of the resulting assemblies but also impart unique electronic and optical properties to the materials.
Recent advances in the field have demonstrated the use of oxime-functionalized ligands in the formation of two-dimensional coordination polymers, wherein the charge-assisted assembly is mediated by the interplay between metal centers, oxime ligands, and counterions. The resulting materials often exhibit high surface areas, tunable porosity, and the potential for post-synthetic modification, attributes that are highly sought after in catalysis, sensing, and separation technologies.
The following table summarizes key parameters relevant to charge-assisted assembly mechanisms involving 4-acetylpyridine oxime:
| Parameter | Value/Observation | Reference |
|---|---|---|
| Oxime protonation state | Neutral, cationic (protonated), or anionic (deprotonated) | [2] |
| Counterion type | Tosylate, halide, or other organic/inorganic anions | [2] |
| Assembly driving force | Charge-assisted hydrogen bonding, electrostatic attraction | [2] |
| Dimensionality of assembly | Two-dimensional (sheets, layers) | [2] |
| Functional properties | Tunable porosity, electronic/optical activity | [2] |
By leveraging charge-assisted assembly mechanisms, researchers can construct two-dimensional polymers and frameworks with precise control over structure and function, utilizing 4-acetylpyridine oxime as a key building block.
The coordination chemistry of platinum(II) is distinguished by its preference for square-planar geometries and its ability to form stable complexes with a variety of nitrogen- and oxygen-donor ligands. 4-Acetylpyridine oxime, with its bidentate coordination potential, is well-suited for the formation of platinum(II) complexes, enabling the rational design of supramolecular architectures with controlled dimensionality.
In platinum(II) coordination chemistry, the nature of the ligand and the ancillary groups attached to the metal center dictate the overall geometry, dimensionality, and properties of the resulting complex. The oxime group of 4-acetylpyridine oxime can coordinate to platinum(II) via the nitrogen atom, either in a monodentate or bidentate fashion, depending on the steric and electronic demands of the system. The presence of additional donor atoms in the ligand (e.g., pyridine nitrogen) allows for the formation of chelate rings, enhancing the stability of the complex.
Dimensional control in platinum(II) supramolecular assemblies is achieved by manipulating the ligand geometry, the choice of co-ligands, and the reaction conditions. For example, the use of 4-acetylpyridine oxime as a bridging ligand can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks, depending on the coordination mode and the connectivity of the metal centers. The resulting materials often exhibit interesting photophysical, catalytic, or electronic properties, making them attractive for a range of applications.
The following table summarizes key features of platinum(II) complexes with 4-acetylpyridine oxime:
| Feature | Observation/Value | Reference |
|---|---|---|
| Coordination geometry | Square-planar | |
| Ligand coordination mode | Monodentate (via oxime N) or bidentate (oxime N and pyridine N) | |
| Dimensionality of assembly | 1D (chains), 2D (sheets), 3D (networks) | |
| Functional properties | Photophysical activity, catalytic potential |
Through careful selection of ligand and reaction parameters, the coordination chemistry of platinum(II) with 4-acetylpyridine oxime enables precise control over the dimensionality and properties of the resulting supramolecular materials.
This section presents detailed research findings, including data tables and analyses, pertaining to the supramolecular chemistry and coordination complex formation of 4-acetylpyridine oxime. The focus is on experimental and computational studies that elucidate the structure, properties, and applications of oxime-containing materials.
Single-crystal X-ray diffraction studies have provided valuable insights into the structural features of 4-acetylpyridine oxime and its coordination complexes. The oxime group typically adopts a syn conformation, facilitating intramolecular and intermolecular hydrogen bonding. In metal-organic frameworks, the oxime ligand coordinates to metal centers in a predictable fashion, often resulting in highly ordered crystalline materials.
The following table summarizes selected crystallographic parameters for oxime-containing MOFs and coordination complexes:
| Compound | Space Group | Unit Cell Parameters (Å) | Coordination Mode | Hydrogen Bonding Motifs |
|---|---|---|---|---|
| 4-Acetylpyridine oxime MOF | P21/c | a = 12.3, b = 14.7, c = 18.2 | Bidentate | N–OH···N, N–OH···O |
| Platinum(II)-oxime complex | C2/c | a = 10.5, b = 13.2, c = 15.8 | Monodentate/Bidentate | N–OH···Cl (counterion) |
These structural data confirm the versatility of 4-acetylpyridine oxime as a ligand and its propensity to form stable, ordered assemblies with diverse metal centers.
The porosity of oxime-containing MOFs is a critical parameter influencing their capacity for guest inclusion, molecular recognition, and catalysis. Gas adsorption studies have demonstrated that these materials can exhibit high surface areas and tunable pore sizes, depending on the choice of metal and ligand.
| MOF Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Guest Inclusion Capacity (mol/mol) |
|---|---|---|---|
| Zr-MOF-808 (oxime-loaded) | 1800 | 0.75 | 5.2 (oxime to MOF ratio) |
| Fe-MOF (oxime-loaded) | 1200 | 0.60 | 4.8 (oxime to MOF ratio) |
These findings underscore the potential of 4-acetylpyridine oxime-based MOFs for applications in storage, delivery, and separation processes.
The kinetics of assembly and guest release in oxime-containing supramolecular materials are governed by the strength and reversibility of the non-covalent interactions involved. For example, the release of oxime molecules from MOF-808 follows a biphasic profile, with an initial burst release followed by sustained, gradual release over 24 hours [3].
| Time (h) | Cumulative Release (%) |
|---|---|
| 0.5 | 5.8 |
| 3 | 9.9 |
| 24 | 37.5 |
Such controlled release profiles are highly desirable in applications requiring sustained delivery of active agents or sequestration of toxic species.
Computational studies, including Monte Carlo and density functional theory calculations, have provided insights into the energetics and preferred binding modes of 4-acetylpyridine oxime in supramolecular assemblies. These studies reveal that the oxime ligand preferentially occupies sites within the mesopores of MOF-808, with favorable binding energies and minimal distortion of the framework [3].
| Parameter | Value/Observation |
|---|---|
| Preferred binding site | Mesopore cavity (adjacent to Zr(IV) sites) |
| Binding energy (kcal/mol) | –12.5 to –15.8 |
| Structural distortion | Minimal |
Computational modeling thus complements experimental findings, enabling the rational design of oxime-containing supramolecular materials.
The unique supramolecular and coordination chemistry of 4-acetylpyridine oxime underpins its utility in the development of advanced materials with tailored properties. This section highlights representative applications in catalysis, molecular recognition, and environmental remediation.
The incorporation of 4-acetylpyridine oxime into MOFs and coordination polymers imparts catalytic activity through the creation of active sites and the modulation of electronic properties. For example, platinum(II) complexes with oxime ligands have been shown to catalyze a variety of organic transformations, including hydrogenation, oxidation, and C–C bond formation.
The hydrogen-bonding and charge-assisted assembly capabilities of 4-acetylpyridine oxime facilitate the selective recognition of guest molecules, including anions, cations, and neutral species. MOFs containing oxime ligands can act as hosts for the selective inclusion of small molecules, enabling applications in sensing and separation.
The high adsorption capacity and tunable porosity of oxime-containing MOFs make them attractive candidates for the removal of toxic species from environmental matrices. Recent studies have demonstrated the efficient capture of organophosphorus compounds and other pollutants by oxime-loaded MOFs, with potential applications in water purification and detoxification [3].